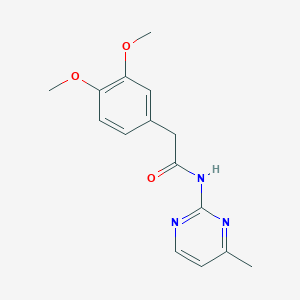![molecular formula C19H19N3O5S2 B11172295 1-(furan-2-ylcarbonyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide](/img/structure/B11172295.png)
1-(furan-2-ylcarbonyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(FURAN-2-CARBONYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of furan, benzothiazole, and piperidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(FURAN-2-CARBONYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-4-CARBOXAMIDE likely involves multiple steps, including the formation of the furan-2-carbonyl group, the methanesulfonylation of benzothiazole, and the coupling with piperidine-4-carboxamide. Typical reaction conditions might include:
Formation of furan-2-carbonyl group: This could involve the acylation of furan using an appropriate acyl chloride.
Methanesulfonylation of benzothiazole: This step might use methanesulfonyl chloride in the presence of a base.
Coupling reactions: The final coupling with piperidine-4-carboxamide could be facilitated by coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield and purity. This might involve continuous flow reactions, automated synthesis, and rigorous purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(FURAN-2-CARBONYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the furan ring.
Reduction: Reduction of the carbonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong acids or bases, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a furan-2-carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
1-(FURAN-2-CARBONYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-4-CARBOXAMIDE may have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 1-(FURAN-2-CARBONYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-4-CARBOXAMIDE would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(FURAN-2-CARBONYL)-N-(BENZOTHIAZOL-2-YL)PIPERIDINE-4-CARBOXAMIDE: Lacks the methanesulfonyl group.
1-(FURAN-2-CARBONYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-4-CARBOXYLIC ACID: Carboxylic acid derivative instead of carboxamide.
Uniqueness
The presence of the methanesulfonyl group and the specific combination of functional groups in 1-(FURAN-2-CARBONYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-4-CARBOXAMIDE may confer unique properties, such as increased solubility, specific binding affinities, or distinct reactivity patterns.
Properties
Molecular Formula |
C19H19N3O5S2 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
1-(furan-2-carbonyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H19N3O5S2/c1-29(25,26)13-4-5-14-16(11-13)28-19(20-14)21-17(23)12-6-8-22(9-7-12)18(24)15-3-2-10-27-15/h2-5,10-12H,6-9H2,1H3,(H,20,21,23) |
InChI Key |
GDZFLYNOHYXCOR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-phenylbutan-1-one](/img/structure/B11172217.png)
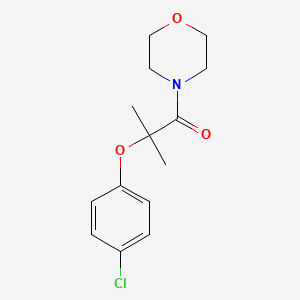

![2,5-dichloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11172229.png)
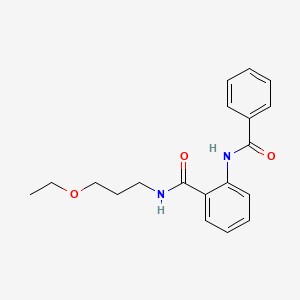
![3-chloro-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11172247.png)
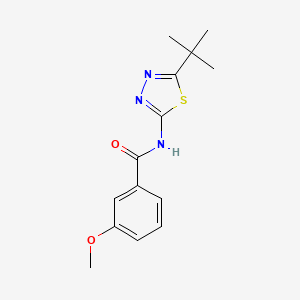
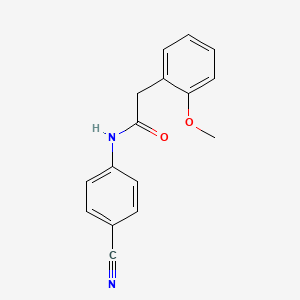
![1-(2-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]methanesulfonamide](/img/structure/B11172273.png)
![4-[(4-Methylbenzyl)carbamoyl]phenyl acetate](/img/structure/B11172276.png)
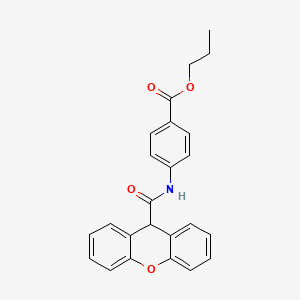
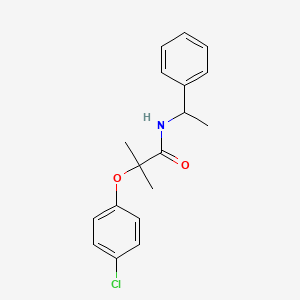
![4-Acetylamino-N-[4-(piperidine-1-sulfonyl)-phenyl]-benzamide](/img/structure/B11172290.png)
